

# Rupintrivir cross-reactivity with enterovirus 3C proteases

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## Compound Focus: Rupintrivir

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## Rupintrivir Potency Against Enterovirus 3C Proteases

The following table compiles key experimental data on the inhibition of different enteroviral 3C proteases by **Rupintrivir**.  $IC_{50}$  (Half Maximal Inhibitory Concentration) and  $EC_{50}$  (Half Maximal Effective Concentration) are standard measures of a compound's potency; lower values indicate stronger inhibition.

Virus	Assay Type	Potency ( $IC_{50}$ / $EC_{50}$ )	Experimental Context & Notes
Enterovirus A71 (EV-A71)	Enzyme Inhibition	$IC_{50} = 1.65 \mu M$ [1]	In vitro protease activity assay.
Enterovirus A71 (EV-A71)	Cell-based Replicon	$EC_{50} = 0.78 \mu M$ [1]	Measures reduction of viral RNA replication in cells.
Coxsackievirus A16 (CV-A16)	Molecular Dynamics	N/A (Binding affinity analyzed) [1]	Computational study; Rupintrivir shows stable binding to the 3C protease.
Enterovirus D68 (EV-D68)	Enzyme Inhibition / Crystallography	Data from functional characterization [2]	Study confirms binding to the EV-D68 3C protease active site.

Virus	Assay Type	Potency (IC <sub>50</sub> / EC <sub>50</sub> )	Experimental Context & Notes
Norovirus	Cell-based Replicon & Protease	EC <sub>50</sub> = 2.3 μM (Norwalk Replicon) [3]	Demonstrates Rupintrivir's broad cross-reactivity beyond enteroviruses to other families like <i>Caliciviridae</i> .

A molecular dynamics simulation study directly compared **Rupintrivir** with another inhibitor, **SG85**, for two viruses. The analysis of binding free energies suggested that for CV-A16, SG85 had a slightly higher affinity than **Rupintrivir**, whereas for EV-A71, the affinities of both inhibitors were similar [1].

## Experimental Methodologies Explained

The data in the table above is derived from specific experimental protocols. Here is a detailed breakdown of the key methodologies cited.

- **Enzyme Inhibition Assay (IC<sub>50</sub> Determination):** This method directly measures the compound's ability to inhibit the protease enzyme's function in a test tube. The 3C protease is incubated with **Rupintrivir** and a synthetic substrate that changes color or fluoresces when cleaved. The IC<sub>50</sub> is the concentration of **Rupintrivir** that reduces the protease's activity by 50% [1].
- **Cell-Based Replicon Assay (EC<sub>50</sub> Determination):** This test evaluates the compound's effectiveness in a more complex, cellular environment. Cells are engineered to contain a non-infectious piece of the viral genome (replicon) that can replicate itself. The EC<sub>50</sub> is the concentration of **Rupintrivir** that reduces viral RNA replication within the cells by 50% [3] [1].
- **Molecular Dynamics (MD) Simulation:** This is a computational approach used to understand the physical interactions between **Rupintrivir** and the 3C protease. The simulation models the atom-by-atom movements over time, allowing researchers to calculate binding free energies and observe the stability of the inhibitor-protein complex, which provides insights into the strength and mechanism of binding [1].
- **Biolayer Interferometry (BLI):** This technique directly measures the binding affinity and kinetics (association and dissociation rates) between the 3C protease and an inhibitor. The protein is immobilized on a biosensor tip, and when the inhibitor binds, it causes a shift in the interference pattern of light, which is measured in real-time [4].

The workflow for the key computational method (MD Simulation) used in one of the primary studies is visualized below.



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## Mechanism of Action and Cross-Reactivity

**Rupintrivir** is an **irreversible covalent inhibitor** that specifically targets viral 3C proteases [2]. Its design mimics the natural peptide substrate of the protease, allowing it to bind tightly into the enzyme's active site. Once bound, its reactive chemical group forms a permanent covalent bond with the catalytic cysteine residue (C147 in EV-D68 numbering), permanently inactivating the enzyme [1] [2].

The broad cross-reactivity of **Rupintrivir** across different viruses stems from the high conservation of the 3C protease's active site structure and its mechanism across the *Picornaviridae* family and beyond [3] [2]. The catalytic triad (H40, E71, and C147) and the preference for cleaving at Glutamine-Glycine (Q-G) sites are virtually identical among many of these viruses, making them susceptible to a single, well-designed inhibitor [1] [2].

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